molecular formula C15H18N4O3 B6990066 5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid

5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid

Cat. No.: B6990066
M. Wt: 302.33 g/mol
InChI Key: FGKHYFVJGJNGFZ-UHFFFAOYSA-N
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Description

5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylpyrazole with a suitable acylating agent, followed by coupling with a pyridine derivative. The reaction conditions often require the use of strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound may also inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid is unique due to its combination of a pyrazole ring with dimethyl substitutions and a pyridine carboxylic acid moiety. This structure imparts specific chemical properties and potential biological activities that are not present in simpler analogs.

Properties

IUPAC Name

5-[3-(3,5-dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9-6-10(2)19(18-9)11(3)7-14(20)17-12-4-5-13(15(21)22)16-8-12/h4-6,8,11H,7H2,1-3H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKHYFVJGJNGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)NC2=CN=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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